1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
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Overview
Description
Preparation Methods
The synthesis of RS67506 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
RS67506 undergoes various chemical reactions, including:
Oxidation: RS67506 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: RS67506 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RS67506 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 4 receptor agonists.
Industry: RS67506 can be used in the development of new drugs targeting 5-hydroxytryptamine 4 receptors.
Mechanism of Action
RS67506 exerts its effects by selectively binding to and activating 5-hydroxytryptamine 4 receptors. This activation leads to the release of acetylcholine from enteric nerve terminals, enhancing gastrointestinal propulsion . In the central nervous system, activation of these receptors can improve cognitive performance .
Comparison with Similar Compounds
RS67506 is similar to other 5-hydroxytryptamine 4 receptor agonists such as RS67333, renzapride, and zacopride . RS67506 is unique in its high selectivity and potency for the 5-hydroxytryptamine 4 receptor, making it a valuable tool in research and potential therapeutic applications .
Similar Compounds
- RS67333
- Renzapride
- Zacopride
- Prucalopride
- BIMU1
- BIMU8
- RS17017
- SL65.0155
- VRX-03011
Properties
Molecular Formula |
C18H28ClN3O4S |
---|---|
Molecular Weight |
418 g/mol |
IUPAC Name |
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H28ClN3O4S/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25/h11-13,21H,3-10,20H2,1-2H3 |
InChI Key |
UATDVRSFFGFTAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N |
Synonyms |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(2-methyl sulphonylamino)ethyl-4-piperidinyl)-1-propanone hydrochloride RS 67506 RS-67506 RS67506 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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